molecular formula C13H15N3OS B2640262 3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide CAS No. 1207052-17-2

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide

Cat. No.: B2640262
CAS No.: 1207052-17-2
M. Wt: 261.34
InChI Key: PJOPOWXLLOGKIK-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzene ring and a thiazole ring substituted with a methyl group

Scientific Research Applications

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated cell signaling pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as thioamides and α-haloketones under acidic or basic conditions.

    Attachment of the Methyl Group: The methyl group can be introduced to the thiazole ring via alkylation reactions using methylating agents like methyl iodide.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with a suitable amine under basic conditions.

    Coupling of the Thiazole and Benzamide Moieties: The final step involves coupling the thiazole ring with the benzamide core through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Amines derived from the reduction of the benzamide carbonyl group.

    Substitution: Various substituted derivatives of the aromatic and thiazole rings.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

Uniqueness

  • The unique combination of the dimethylamino group, benzamide core, and thiazole ring with a methyl substitution distinguishes it from other compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-9-7-12(18-15-9)14-13(17)10-5-4-6-11(8-10)16(2)3/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPOWXLLOGKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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